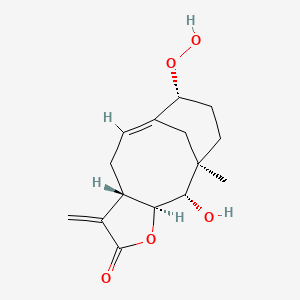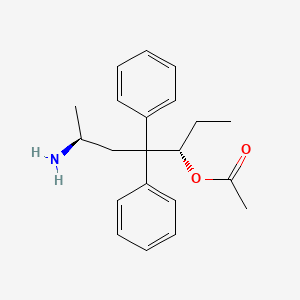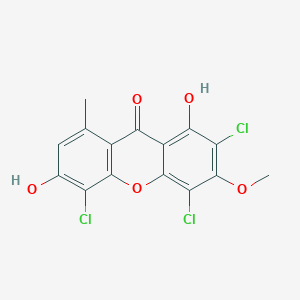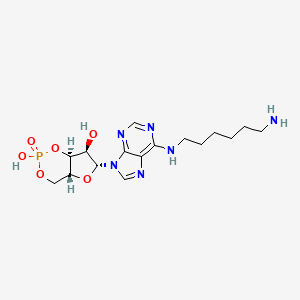
Morpholinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium iodide, also known as this compound, is a useful research compound. Its molecular formula is C4H10INO and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystallography and Solid-State NMR Studies
Morpholinium iodide has been studied for its interactions in solid-state structures. Bouchmella et al. (2008) explored the halogen and hydrogen bonding capabilities of this compound in solid compounds using solid-state NMR spectroscopies. They provided insights into the crystal structures and interactions in these compounds (Bouchmella et al., 2008).
2. Synthesis of Deuterium-labelled Compounds
Kwant (1980) reported on the synthesis of deuterium-labelled morpholinium compounds. This research is significant in the field of radiopharmaceuticals, where isotopically labelled compounds are used for tracing and diagnostic purposes (Kwant, 1980).
3. Crystal Structure Analysis
Ansell (1976) studied the crystal structure of a complex between silver iodide and morpholine, providing valuable information on the molecular interactions and structure of these compounds (Ansell, 1976).
4. Chemical Synthesis Applications
Ranganathan and Singh (1988) discussed the synthesis of 2-thionaphthylmethyl isocyanide using N-(formamidomethyl)-N-benzyl this compound. This kind of research contributes to the development of novel synthetic routes in organic chemistry (Ranganathan & Singh, 1988).
5. Optoelectronic Material Development
Li et al. (2021) demonstrated the use of morpholinium lead iodide in the formation of metal halide perovskite derivatives, which are important in the field of optoelectronics. Their work highlights the potential of this compound in developing materials with specific optical properties (Li et al., 2021).
Mechanism of Action
Target of Action
Morpholinium iodide is a heteroatom 6-membered ring ammonium halide salt . It is primarily used as a precursor in perovskite opto-electronic devices . The primary targets of this compound are the components of these devices, where it plays a crucial role in their functioning .
Mode of Action
The mode of action of this compound is primarily through its interaction with the components of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Biochemical Pathways
It is known that the compound plays a significant role in the functioning of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Result of Action
The result of this compound’s action is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance of these devices .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in perovskite opto-electronic devices can be affected by factors such as temperature and the presence of other chemicals . Furthermore, its biodegradability under aerobic conditions has been studied, indicating that environmental conditions can influence its persistence in the environment .
Properties
| { "Design of the Synthesis Pathway": "Morpholinium iodide can be synthesized by the reaction of morpholine with hydroiodic acid.", "Starting Materials": [ "Morpholine", "Hydroiodic acid" ], "Reaction": [ "Add hydroiodic acid dropwise to morpholine with stirring.", "Heat the mixture at 60-70°C for 2-3 hours.", "Cool the mixture to room temperature.", "Add diethyl ether to the mixture to precipitate the product.", "Filter the product and wash it with diethyl ether.", "Dry the product under vacuum to obtain morpholinium iodide." ] } | |
CAS No. |
58464-45-2 |
Molecular Formula |
C4H10INO |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
morpholin-4-ium;iodide |
InChI |
InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H |
InChI Key |
VAWHFUNJDMQUSB-UHFFFAOYSA-N |
SMILES |
C1COCCN1.I |
Canonical SMILES |
C1COCC[NH2+]1.[I-] |
| 58464-45-2 | |
Related CAS |
110-91-8 (Parent) |
Synonyms |
morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)

![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)


![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)


![[(1S,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1254091.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)

![7H-Pyrimido[5,4-c]carbazole](/img/structure/B1254099.png)
